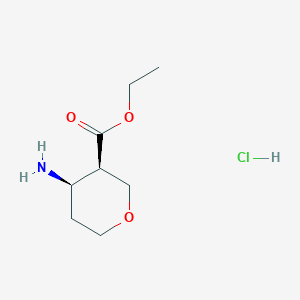
2,6-Dichloro-3-(trifluoromethyl)benzonitrile
Overview
Description
2,6-Dichloro-3-(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula C8H2Cl2F3N . It has a molecular weight of 240.01 . The compound is used in various applications due to its unique properties .
Molecular Structure Analysis
The molecular structure of 2,6-Dichloro-3-(trifluoromethyl)benzonitrile is characterized by the presence of two chlorine atoms, three fluorine atoms, and one nitrogen atom . The InChI key for this compound is CDDJFCKGLFFRDK-UHFFFAOYSA-N . More detailed structural analysis would require advanced techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving 2,6-Dichloro-3-(trifluoromethyl)benzonitrile are complex and can vary depending on the conditions and the presence of other compounds . The compound can undergo various types of reactions due to the presence of the trifluoromethyl group .Physical And Chemical Properties Analysis
2,6-Dichloro-3-(trifluoromethyl)benzonitrile is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the search results .Scientific Research Applications
Pharmaceutical Development
2,6-Dichloro-3-(trifluoromethyl)benzonitrile: is a compound that has been identified in the synthesis of various pharmaceutical drugs. The trifluoromethyl group in particular is a common moiety in many FDA-approved drugs due to its ability to enhance the bioavailability and metabolic stability of pharmaceuticals . This compound can be used in the development of new drugs that require a trifluoromethyl group for their pharmacological activity.
properties
IUPAC Name |
2,6-dichloro-3-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl2F3N/c9-6-2-1-5(8(11,12)13)7(10)4(6)3-14/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDJFCKGLFFRDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)Cl)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-3-(trifluoromethyl)benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{4-[(2E)-3-(2-Thienyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1456745.png)



![3-[3-(Trifluoromethyl)phenyl]azetidine](/img/structure/B1456750.png)
![5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1456751.png)

![4-chloro-1-(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1456755.png)


![6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1456761.png)
![2-[4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid ethyl ester](/img/structure/B1456762.png)

